N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
Description
N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 2-ethoxyphenyl group attached to the carboxamide nitrogen and a pentanamide substituent at position 3 of the benzofuran core.
The molecular formula (inferred from structural analogs in ) is likely C₂₄H₂₇N₃O₄, with a molecular weight of ~421.5 g/mol.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-5-14-19(25)24-20-15-10-6-8-12-17(15)28-21(20)22(26)23-16-11-7-9-13-18(16)27-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGCRTLOHURTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-carboxylic acid derivative, which is then coupled with an amine derivative to form the desired amide bond. The reaction conditions often involve the use of coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Osmium tetraoxide, N-methylmorpholine-N-oxide (NMO)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield diols, while reduction reactions produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), which is involved in bacterial resistance . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Benzofuran vs. Thiazole/Pyrazole : The benzofuran core’s extended π-system may enhance binding to aromatic residues in biological targets compared to smaller heterocycles like pyrazole or thiazole. However, pyrazole derivatives (e.g., compound 8b) exhibit higher synthetic yields (91%), suggesting better reaction efficiency .
Substituent Variations in Amide Groups
The nature of the amide substituent significantly impacts molecular properties:
Key Findings :
- Linear vs. Branched Chains: The linear pentanamide in the target compound may exhibit higher crystallinity and melting point than the branched 2-ethylbutanamide analog (), which could enhance solubility in nonpolar solvents .
- Synthetic Accessibility : Branched amides often require multi-step synthesis (e.g., Suzuki coupling in ), whereas linear chains might simplify purification.
Analytical Characterization Techniques
LC/MS and NMR methods are critical for confirming structure and purity:
- LC/MS Conditions : details a gradient elution method using a C18 column and ammonium acetate buffer, which could be adapted for analyzing the target compound .
- NMR Data : reports comprehensive ¹H/¹³C NMR and HRMS for carboxamide analogs, providing a benchmark for characterizing the target compound’s regiochemistry .
Biological Activity
N-(2-ethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.42 g/mol
This compound features a benzofuran core, which is known for its diverse biological activities, combined with an amide functional group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can interact with receptors that regulate neurotransmitter systems, influencing mood and cognitive functions.
- Antioxidant Properties : The presence of the benzofuran moiety suggests potential antioxidant activity, which could protect cells from oxidative stress.
Biological Assays
Research has demonstrated the compound's efficacy in several biological assays:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in breast and lung cancer models.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study 1 : A study on its anticancer properties involved treating human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 - Case Study 2 : Research focused on the anti-inflammatory effects observed in animal models of arthritis. Treatment with the compound resulted in decreased joint swelling and pain scores.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide | Methoxy group instead of ethoxy | Moderate anticancer effects |
| N-(4-fluorophenyl)-3-pentanamidobenzofuran-2-carboxamide | Fluorine substitution | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
